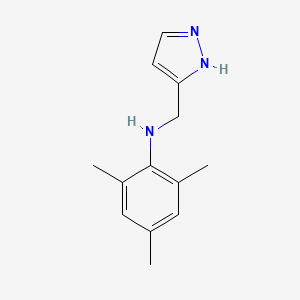![molecular formula C11H18N2S B7575568 N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575568.png)
N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine, also known as Methylthio-DPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of ethylenediamine and has a methylthio group attached to one of its phenyl rings. In
Aplicaciones Científicas De Investigación
N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand for metal ion coordination. This compound has been found to form stable complexes with metal ions such as copper, nickel, and cobalt. These complexes have been studied for their potential applications in catalysis, electrochemistry, and materials science.
Another area of interest is the use of N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA as a building block for the synthesis of novel organic molecules. This compound has been used as a precursor for the synthesis of various heterocyclic compounds, which have potential applications in drug discovery and materials science.
Mecanismo De Acción
The mechanism of action of N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA is not well understood. However, it is believed that the methylthio group attached to one of its phenyl rings plays a crucial role in its biological activity. This group is known to enhance the lipophilicity of the compound, which may facilitate its passage through cell membranes.
Biochemical and Physiological Effects
N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA in lab experiments is its stability. This compound is relatively stable under normal laboratory conditions, which makes it easier to handle and store. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA. One area of interest is the synthesis of novel metal complexes using this compound as a ligand. These complexes could have potential applications in catalysis, electrochemistry, and materials science.
Another area of interest is the development of new synthetic routes for the synthesis of N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA and its derivatives. This could lead to the discovery of new compounds with improved biological activity and properties.
In conclusion, N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its stability, potential as a ligand for metal ion coordination, and use as a building block for the synthesis of novel organic molecules make it a promising compound for future research.
Métodos De Síntesis
The synthesis of N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA involves the reaction of 4-methylthiophenethylamine with ethylenediamine in the presence of a catalyst. This reaction results in the formation of N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diaminePEA as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Propiedades
IUPAC Name |
N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c1-9(13-8-7-12)10-3-5-11(14-2)6-4-10/h3-6,9,13H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKGXAONORKXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-bromo-4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7575505.png)
![3-[(1H-pyrazol-5-ylmethylamino)methyl]benzonitrile](/img/structure/B7575521.png)
![3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7575523.png)
![N'-[1-(4-ethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575531.png)
![N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline](/img/structure/B7575537.png)


![N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B7575562.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575587.png)
![N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575598.png)
![N-[(2-bromo-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575600.png)
